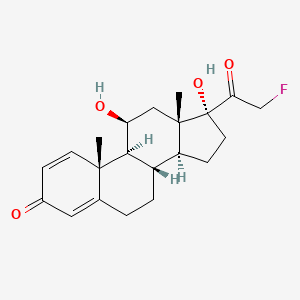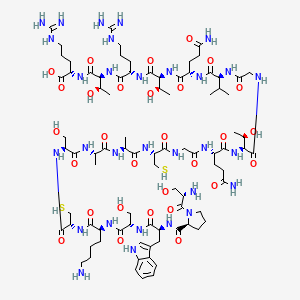
Cartilostatin 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cartilostatin 1 is an anti-angiogenic peptide known for its ability to inhibit the proliferation and migration of human umbilical vein endothelial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cartilostatin 1 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the SPPS process. This would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cartilostatin 1 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
Coupling Reagents: Used to facilitate peptide bond formation, such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIC (Diisopropylcarbodiimide).
Protecting Groups: Fmoc (Fluorenylmethyloxycarbonyl) is commonly used to protect the amino group during synthesis.
Cleavage Reagents: TFA (Trifluoroacetic acid) is used to cleave the peptide from the resin and remove protecting groups.
Major Products Formed
The primary product formed is this compound itself, with high purity achieved through careful control of reaction conditions and purification steps .
Scientific Research Applications
Cartilostatin 1 has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in inhibiting angiogenesis, making it a valuable tool in cancer research.
Medicine: Potential therapeutic applications in diseases characterized by abnormal blood vessel growth, such as cancer and diabetic retinopathy.
Industry: Utilized in the development of anti-angiogenic drugs and research tools .
Mechanism of Action
Cartilostatin 1 exerts its effects by inhibiting the proliferation and migration of endothelial cells. It targets specific pathways involved in angiogenesis, such as the vascular endothelial growth factor (VEGF) signaling pathway. By binding to receptors or interacting with signaling molecules, this compound disrupts the processes necessary for new blood vessel formation .
Comparison with Similar Compounds
Similar Compounds
Thrombospondin-1: Another anti-angiogenic peptide with similar properties.
Endostatin: Known for its ability to inhibit endothelial cell proliferation and angiogenesis.
Angiostatin: A fragment of plasminogen that inhibits angiogenesis
Uniqueness
Cartilostatin 1 is unique due to its specific sequence and mechanism of action. While other anti-angiogenic peptides also inhibit blood vessel formation, this compound’s distinct amino acid sequence and interaction with molecular targets set it apart .
Properties
Molecular Formula |
C86H142N30O29S2 |
|---|---|
Molecular Weight |
2124.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C86H142N30O29S2/c1-38(2)63(80(140)105-51(22-24-60(90)124)73(133)115-65(42(6)121)81(141)104-49(18-12-26-95-85(91)92)71(131)114-66(43(7)122)82(142)106-52(84(144)145)19-13-27-96-86(93)94)112-62(126)32-99-79(139)64(41(5)120)113-72(132)50(21-23-59(89)123)102-61(125)31-98-69(129)56(36-146)110-68(128)40(4)100-67(127)39(3)101-75(135)54(34-118)109-77(137)57(37-147)111-70(130)48(17-10-11-25-87)103-76(136)55(35-119)108-74(134)53(29-44-30-97-47-16-9-8-15-45(44)47)107-78(138)58-20-14-28-116(58)83(143)46(88)33-117/h8-9,15-16,30,38-43,46,48-58,63-66,97,117-122,146-147H,10-14,17-29,31-37,87-88H2,1-7H3,(H2,89,123)(H2,90,124)(H,98,129)(H,99,139)(H,100,127)(H,101,135)(H,102,125)(H,103,136)(H,104,141)(H,105,140)(H,106,142)(H,107,138)(H,108,134)(H,109,137)(H,110,128)(H,111,130)(H,112,126)(H,113,132)(H,114,131)(H,115,133)(H,144,145)(H4,91,92,95)(H4,93,94,96)/t39-,40-,41+,42+,43+,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,63-,64-,65-,66-/m0/s1 |
InChI Key |
IJMGKIPADIKNQT-DCQDIMAZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CS)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


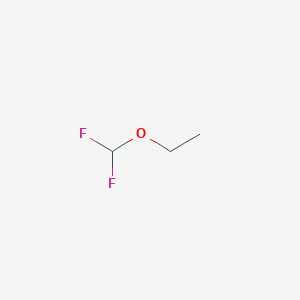
![1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone;1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B14748182.png)
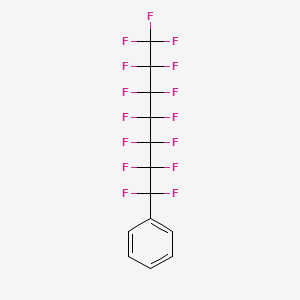
![4-(5-Chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide](/img/structure/B14748197.png)
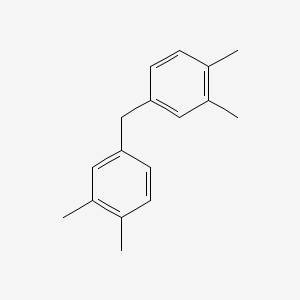
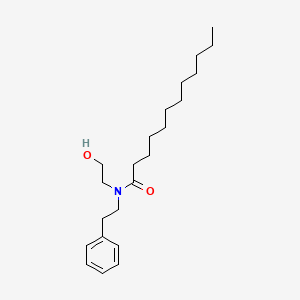
![2-Selenaspiro[3.5]nonane](/img/structure/B14748216.png)
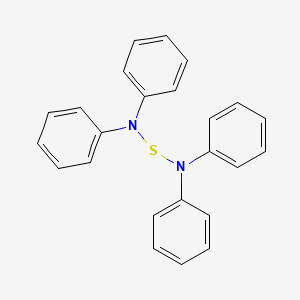
![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)

![4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14748239.png)
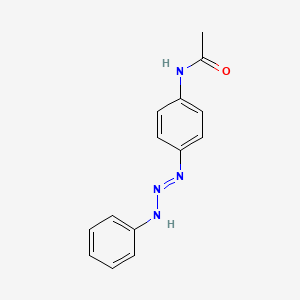
![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)
